

A Technical Guide to Capryl Alcohol-d18 (1-Octanol-d18) for Researchers

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Compound of Interest

Compound Name: Capryl alcohol-d18

Cat. No.: B3334393

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CAS Number: 69974-54-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of **Capryl alcohol-d18**. This perdeuterated stable isotope-labeled compound is a valuable tool in a variety of scientific disciplines, particularly in analytical chemistry and biophysical studies.

Core Properties and Data

Capryl alcohol-d18, also known as 1-octanol-d18, is the deuterated analogue of capryl alcohol (1-octanol), where all 18 hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass shift, making it an excellent internal standard for mass spectrometry-based quantification, while its nuclear properties are ideal for deuterium nuclear magnetic resonance (^2H -NMR) studies.^[1]

Physicochemical Data

The key physical and chemical properties of **Capryl alcohol-d18** are summarized in the table below. These properties are crucial for its application in experimental settings, influencing its solubility, handling, and analytical behavior.

Property	Value
CAS Number	69974-54-5[1][2][3][4]
Synonyms	1-Octanol-d18[2][3]
Linear Formula	CD ₃ (CD ₂) ₇ OD[2]
Molecular Formula	C ₈ D ₁₈ O[3]
Molecular Weight	148.34 g/mol [1][5][6]
Isotopic Purity	Typically ≥98 atom % D[5]
Appearance	Colorless liquid[7]
Density	0.940 g/mL at 25 °C
Boiling Point	196 °C
Melting Point	-15 °C
Flash Point	80 °C

Key Applications and Experimental Protocols

The utility of **Capryl alcohol-d18** stems from the kinetic isotope effect and the distinct physical properties of deuterium, which allows it to be used as a tracer or a standard without significantly altering the chemical nature of the molecule under investigation.[1]

Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry

Capryl alcohol-d18 is widely employed as an internal standard in quantitative mass spectrometry (MS) assays.[1][5] Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus accounting for sample loss and matrix effects.[8][9] Its different mass, however, allows for its clear distinction from the analyte in the mass spectrometer.[10]

Generalized Experimental Protocol for Use as an SIL-IS in LC-MS/MS:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Capryl alcohol-d18** (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
 - Prepare a series of calibration standards of the non-deuterated analyte (1-octanol) at known concentrations.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, urine), add a fixed amount of the **Capryl alcohol-d18** internal standard solution.
 - Perform sample extraction, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard from the sample matrix.
 - Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate liquid chromatography (LC) column (e.g., C18) for separation.
 - Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Define specific precursor-to-product ion transitions for both the analyte (1-octanol) and the internal standard (**Capryl alcohol-d18**).
- Data Analysis:
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Probing Membrane Biophysics with Deuterium (^2H) NMR

The perdeuterated nature of **Capryl alcohol-d18** makes it a powerful tool for studying the structure and dynamics of lipid bilayers using solid-state ^2H -NMR spectroscopy.^{[1][11]} By incorporating **Capryl alcohol-d18** into model membranes, researchers can gain insights into the orientation, dynamics, and effects of alcohol molecules on the lipid components.^{[12][13]}

Generalized Experimental Protocol for ^2H -NMR Studies of Model Membranes:

- Preparation of Lipid Vesicles:
 - Co-dissolve a known amount of a phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and **Capryl alcohol-d18** (e.g., at a 25 mol% concentration) in an organic solvent like chloroform.^[12]
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass tube.
 - Hydrate the lipid film with a buffer solution (e.g., in D_2O -depleted water) to form multilamellar vesicles (MLVs).
- ^2H -NMR Spectroscopy:
 - Transfer the MLV suspension to an NMR tube.
 - Acquire ^2H -NMR spectra using a high-field NMR spectrometer equipped with a solid-state probe. A quadrupolar echo pulse sequence is typically used to obtain distortion-free spectra.^[14]
 - Spectra are often recorded over a range of temperatures to observe phase transitions of the lipid bilayer.^[12]
- Data Analysis:

- Analyze the resulting Pake doublet spectra to determine the deuterium quadrupolar splittings ($\Delta\nu_Q$).
- From these splittings, calculate the carbon-deuterium (C-D) bond order parameters (S_{CD}). The order parameter provides a measure of the motional anisotropy of the C-D bonds and thus reflects the ordering and dynamics of the **Capryl alcohol-d18** molecules within the membrane.[12]

Synthesis and Metabolic Pathways

Understanding the synthesis and metabolic fate of **Capryl alcohol-d18** is crucial for its effective application.

Synthesis Pathway

The synthesis of **Capryl alcohol-d18** typically involves the reduction of a deuterated carboxylic acid derivative. A common method is the reduction of octanoic acid-d17 or its ester using a powerful deuteride-donating agent like lithium aluminum deuteride (LiAlD_4).[1]

Caption: Generalized synthesis route for **Capryl alcohol-d18**.

Metabolic Pathway

While **Capryl alcohol-d18** is used as a tracer, its metabolism is expected to follow the same pathway as its non-deuterated counterpart, 1-octanol. In the body, 1-octanol is primarily metabolized in the liver. It undergoes oxidation, first to octanal and subsequently to octanoic acid, a process catalyzed by alcohol dehydrogenase.[1][15] This makes **Capryl alcohol-d18** a useful tool for tracing fatty acid metabolism.[16]

Caption: Metabolic oxidation pathway of 1-octanol in the liver.

Logical Workflow: Quantitative Analysis

The following diagram illustrates the logical workflow for using **Capryl alcohol-d18** as an internal standard in a typical quantitative analysis experiment.

Caption: Logical workflow for SIL-IS quantitative analysis.

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